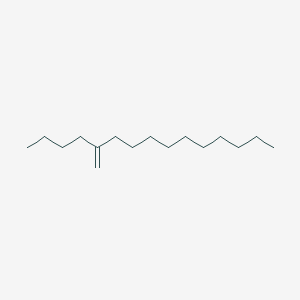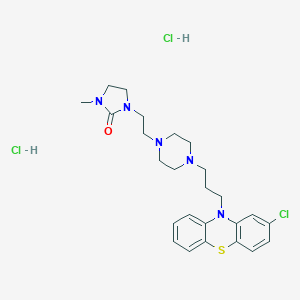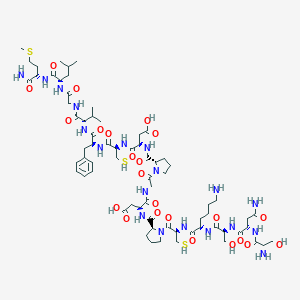
Scyliorhinin II (3-18)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scyliorhinin II (3-18) is a peptide that has been found in the skin of the small-spotted catshark (Scyliorhinus canicula). This peptide has been identified as a potent antimicrobial agent with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It has also been found to have anti-inflammatory properties and is being investigated for its potential use in treating various diseases.
Wirkmechanismus
Scyliorhinin II (Scyliorhinin II (3-18)) works by disrupting the bacterial cell membrane, leading to cell death. It does this by binding to the membrane and forming pores, which disrupt the membrane's integrity and allow the leakage of cellular contents. This mechanism of action is thought to be responsible for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Biochemische Und Physiologische Effekte
In addition to its antimicrobial and anti-inflammatory properties, Scyliorhinin II (Scyliorhinin II (3-18)) has been found to have other biochemical and physiological effects. It has been shown to stimulate the release of insulin from pancreatic beta cells, making it a potential treatment for diabetes. It has also been found to have antifungal activity, making it a potential treatment for fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Scyliorhinin II (Scyliorhinin II (3-18)) in lab experiments is its broad-spectrum activity against bacteria. This makes it a useful tool for studying bacterial pathogenesis and developing new antimicrobial agents. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Scyliorhinin II (Scyliorhinin II (3-18)). One area of focus is on developing new antimicrobial agents based on its structure and mechanism of action. Another area of focus is on investigating its potential use in treating inflammatory diseases and diabetes. Additionally, further research is needed to better understand its antifungal activity and potential use in treating fungal infections.
Synthesemethoden
The synthesis of Scyliorhinin II (Scyliorhinin II (3-18)) involves a solid-phase peptide synthesis approach. This method involves the sequential addition of protected amino acids to a resin support, with each addition being activated by a coupling agent. The peptide is then cleaved from the resin and purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Scyliorhinin II (Scyliorhinin II (3-18)) has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to be effective against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
117354-73-1 |
|---|---|
Produktname |
Scyliorhinin II (3-18) |
Molekularformel |
C69H109N19O23S3 |
Molekulargewicht |
1668.9 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-1-[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-[[2-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C69H109N19O23S3/c1-34(2)23-40(60(102)77-38(56(73)98)18-22-114-5)76-51(92)28-74-68(110)55(35(3)4)86-63(105)41(24-36-13-7-6-8-14-36)80-65(107)46(32-112)84-62(104)44(27-54(96)97)82-66(108)48-16-11-20-87(48)52(93)29-75-58(100)43(26-53(94)95)81-67(109)49-17-12-21-88(49)69(111)47(33-113)85-59(101)39(15-9-10-19-70)78-64(106)45(31-90)83-61(103)42(25-50(72)91)79-57(99)37(71)30-89/h6-8,13-14,34-35,37-49,55,89-90,112-113H,9-12,15-33,70-71H2,1-5H3,(H2,72,91)(H2,73,98)(H,74,110)(H,75,100)(H,76,92)(H,77,102)(H,78,106)(H,79,99)(H,80,107)(H,81,109)(H,82,108)(H,83,103)(H,84,104)(H,85,101)(H,86,105)(H,94,95)(H,96,97)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-/m0/s1 |
InChI-Schlüssel |
UWJWHWWYYBWSBA-AFKTXICNSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Andere CAS-Nummern |
117354-73-1 |
Sequenz |
SNSKCPDGPDCFVGLM |
Synonyme |
scyliorhinin II (3-18) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



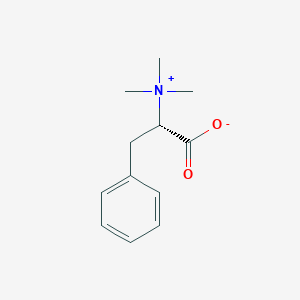
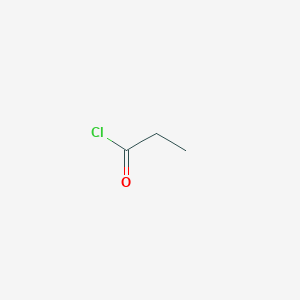
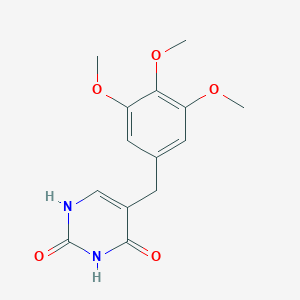
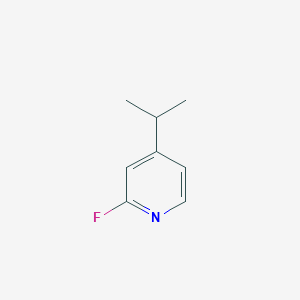
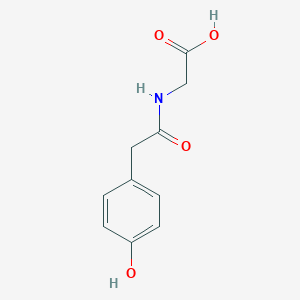
![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)
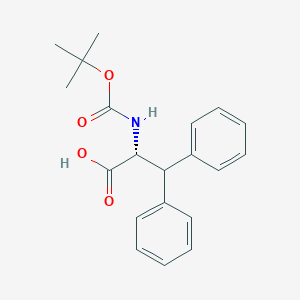
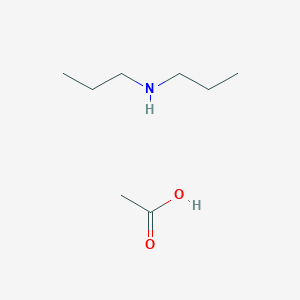
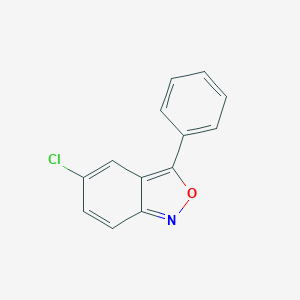

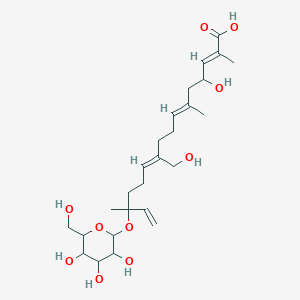
![[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B48219.png)
